molecular formula C13H13NO3 B1601327 Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 219949-95-8

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B1601327
CAS No.: 219949-95-8
M. Wt: 231.25 g/mol
InChI Key: RJWLKJVVXOEFDR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry This compound features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Scientific Research Applications

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Quinolone derivatives are known for their antibacterial, antiviral, and anticancer properties. This compound can be used as a lead compound for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions in the field involve the development of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . The focus is also on achieving ideal synthesis, which leads to the desired product with the highest efficiency in the least number of steps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of aniline derivatives with β-keto esters. One common method is the Pfitzinger reaction, which involves the reaction of isatin with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydration steps . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the methyl group at the 3-position and the ethyl ester at the 2-position. These functional groups contribute to its distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-methyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)12(15)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLKJVVXOEFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476988
Record name Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219949-95-8
Record name Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

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